An In-depth Technical Guide to (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane
An In-depth Technical Guide to (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among these, the difluoromethyl (CF2H) group has garnered significant attention for its unique ability to modulate key physicochemical properties. Unlike its trifluoromethyl counterpart, the CF2H group can act as a lipophilic hydrogen bond donor, offering a nuanced approach to improving metabolic stability, membrane permeability, and target-binding affinity.[1][2][3] This technical guide provides a comprehensive overview of (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane, a compound of interest for its potential applications in drug discovery, focusing on its synthesis, properties, and the broader implications of its structural motifs.
Compound Profile: (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane
| Identifier | Value |
| CAS Number | 864685-33-6[4] |
| Molecular Formula | C13H18F2O3S[4] |
| Molecular Weight | 292.34 g/mol |
| IUPAC Name | (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane |
Proposed Synthesis and Experimental Protocols
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane.
Step 1: Formation of Sodium 4-(2,2-diethoxyethoxy)benzenethiolate
Causality: The initial step involves the deprotonation of the thiol group to form a more nucleophilic thiolate anion. This is a classic acid-base reaction where the hydroxide ion from sodium hydroxide acts as the base. Ethanol is a suitable solvent as it readily dissolves both the starting material and the base.
Experimental Protocol:
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To a solution of 4-(2,2-diethoxyethoxy)benzenethiol (1.0 eq) in absolute ethanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add a solution of sodium hydroxide (1.05 eq) in ethanol (1 M) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 1 hour.
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The formation of the sodium salt can be monitored by the disappearance of the thiol starting material using thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure to yield the crude sodium 4-(2,2-diethoxyethoxy)benzenethiolate, which is used in the next step without further purification.
Step 2: Nucleophilic Substitution with Chlorodifluoromethane
Causality: The generated thiolate anion is a potent nucleophile that can displace the chloride ion from chlorodifluoromethane in an SN2 reaction. This step introduces the desired difluoromethyl group onto the sulfur atom. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it can solvate the cation while leaving the anion highly reactive.
Experimental Protocol:
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Dissolve the crude sodium 4-(2,2-diethoxyethoxy)benzenethiolate from the previous step in anhydrous dimethylformamide (DMF) (0.5 M) in a pressure-resistant flask equipped with a magnetic stirrer and a gas inlet.
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Cool the solution to 0°C in an ice bath.
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Bubble chlorodifluoromethane gas (a slight excess) through the solution for 2-3 hours, ensuring the temperature is maintained at 0°C. Caution: Chlorodifluoromethane is a gas and should be handled in a well-ventilated fume hood.
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After the addition of the gas, seal the flask and allow the reaction to stir at room temperature overnight.
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Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane.
Physicochemical Properties and Their Implications in Drug Design
The structural features of (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane suggest several key properties relevant to drug development:
| Property | Implication in Drug Design |
| Difluoromethyl Group | Can act as a bioisosteric replacement for hydroxyl, thiol, or amine groups, potentially improving metabolic stability and target binding through hydrogen bonding.[1][2][5] |
| Thioether Linkage | Thioethers are common in pharmaceuticals and can influence the compound's overall lipophilicity and metabolic profile.[6] |
| Diethoxyethoxy Moiety | This flexible and polar side chain can enhance aqueous solubility and may provide additional points for interaction with biological targets. |
Potential Applications in Drug Discovery
The incorporation of the difluoromethylsulfane group into a phenyl ring bearing a diethoxyethoxy side chain presents a scaffold with potential for development in various therapeutic areas.
Signaling Pathway Modulation
The difluoromethyl group's ability to act as a hydrogen bond donor makes it a valuable tool for interacting with enzyme active sites.[2] For instance, in kinase inhibition, this group could form crucial hydrogen bonds with the hinge region of the kinase, a common strategy for achieving high potency and selectivity.
Caption: Potential mechanism of action via target protein modulation.
Workflow for Biological Screening
A logical workflow for assessing the biological activity of (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane would involve a series of in vitro assays.
Caption: A typical workflow for the initial biological evaluation of a novel compound.
Conclusion and Future Directions
(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its combination of a bioisosterically valuable difluoromethyl group and a solubility-enhancing side chain provides a strong foundation for the development of novel therapeutics. The synthetic route and experimental protocols outlined in this guide offer a practical approach to accessing this compound for further investigation. Future research should focus on the biological evaluation of this molecule against a diverse panel of therapeutic targets to uncover its full potential in drug discovery.
References
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NextSDS. (4-(2,2-DIETHOXYETHOXY)PHENYL)(DIFLUOROMETHYL)SULFANE. [Link]
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Creative Biostructure. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]
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Ma, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by a Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(15), 4993. [Link]
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Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. [Link]
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